2,6-difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Description
2,6-Difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is an organic compound with the molecular formula C({17})H({16})F({2})N({2})O(_{3})S This compound is characterized by the presence of two fluorine atoms on the benzamide ring, a pyrrolidinylsulfonyl group attached to the phenyl ring, and a benzamide backbone
Properties
IUPAC Name |
2,6-difluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-4-3-5-15(19)16(14)17(22)20-12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZDOCBPCEBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Pyrrolidinylsulfonyl Group: The phenyl ring is functionalized with a sulfonyl chloride derivative, which is then reacted with pyrrolidine to introduce the pyrrolidinylsulfonyl group. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms on the benzamide ring can undergo nucleophilic aromatic substitution, especially under basic conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The aromatic rings can be involved in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products can include methoxy or alkyl-substituted derivatives.
Coupling Products: Biaryl compounds or more complex aromatic systems.
Scientific Research Applications
2,6-Difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors or modulators of biological targets, such as enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for studying interactions in organic electronic materials.
Chemical Biology: It can be used to probe biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide exerts its effects depends on its application:
Biological Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect signaling pathways, metabolic processes, or gene expression, depending on its target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the pyrrolidinylsulfonyl group, making it less versatile in biological applications.
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]benzamide: Lacks the fluorine atoms, which can affect its reactivity and interaction with biological targets.
Uniqueness
2,6-Difluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is unique due to the combination of fluorine atoms and the pyrrolidinylsulfonyl group, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
